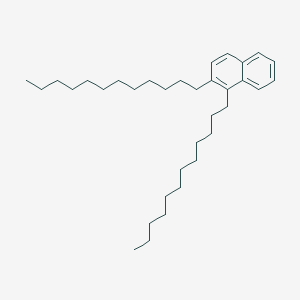

1,2-Didodecylnaphthalene

Description

Significance of Alkyl-Substituted Naphthalene (B1677914) Derivatives in Contemporary Organic and Supramolecular Chemistry

Alkyl-substituted naphthalene derivatives represent a versatile and significant class of compounds within modern organic and supramolecular chemistry. The naphthalene core, a simple polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a rigid, electron-rich scaffold that can be systematically modified. vaia.com The attachment of alkyl chains, particularly long ones like dodecyl groups, imparts unique physicochemical properties that are leveraged in a variety of advanced applications.

In organic synthesis, the naphthalene scaffold's reactivity allows for electrophilic aromatic substitution, enabling the introduction of alkyl groups through methods like the Friedel–Crafts reaction. wikipedia.orgresearchgate.net The position and length of these alkyl substituents can be tailored to influence the molecule's solubility, steric hindrance, and electronic characteristics. This tunability makes alkylated naphthalenes valuable as synthetic intermediates and building blocks for more complex molecular architectures. researchgate.net

The true impact of these derivatives is profoundly felt in supramolecular chemistry. The combination of the planar, aromatic naphthalene unit and flexible, hydrophobic alkyl chains facilitates non-covalent interactions, which are the cornerstone of self-assembly. These interactions include:

π-π Stacking: The aromatic naphthalene cores can stack on top of one another, driven by favorable orbital overlap. This is a critical interaction for the formation of ordered assemblies. frontiersin.orgthieme-connect.com

Van der Waals Forces: The long alkyl chains contribute significantly to intermolecular attraction through van der Waals forces, enhancing the stability of molecular aggregates.

Hydrophobic Effects: In polar solvents, the hydrophobic alkyl chains drive the molecules to aggregate, minimizing their contact with the solvent and leading to the formation of structures like micelles or vesicles.

These self-assembly behaviors are crucial for the bottom-up construction of functional materials. For instance, naphthalene diimides (NDIs), a class of naphthalene derivatives, are extensively studied for their ability to form highly ordered structures suitable for organic electronics, sensors, and nanotechnology. thieme-connect.comsmolecule.com The substitution pattern, including the presence of alkyl chains, directly influences the molecular packing and, consequently, the material's electronic properties, such as charge carrier mobility. frontiersin.orgsmolecule.com Researchers have demonstrated that modifying substituents can tune the self-assembly behavior, leading to different aggregated structures and photophysical properties. frontiersin.orgfrontiersin.org

Historical Context of Naphthalene Chemistry Relevant to Dodecyl Substitution and Isomerism

The journey of naphthalene chemistry began in the early 19th century. In 1819, English chemist John Kidd first isolated naphthalene from coal tar, a discovery that highlighted coal as a source of chemical compounds beyond just fuel. vedantu.com The compound's chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. However, its structure remained a puzzle until 1866, when Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings, which was confirmed by Carl Gräbe three years later. wikipedia.orgvedantu.com

With the structure established, focus shifted to its reactivity. Research showed that naphthalene is more reactive than benzene in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org This enhanced reactivity is due to the lower stabilization energy lost in forming the reaction intermediate compared to benzene. libretexts.org This opened the door to a wide array of functionalization strategies, most notably Friedel-Crafts alkylation, which allows for the direct attachment of alkyl chains to the naphthalene core using alkyl halides or alkenes in the presence of an acid catalyst. wikipedia.org

A key aspect of naphthalene substitution is isomerism. Unlike benzene, where all hydrogen atoms are equivalent, naphthalene has two distinct positions for monosubstitution:

Alpha (α) or 1-position: The four carbons adjacent to the ring fusion (positions 1, 4, 5, and 8).

Beta (β) or 2-position: The four carbons not adjacent to the ring fusion (positions 2, 3, 6, and 7).

Substitution reactions often show a preference for the more reactive alpha position, as the carbocation intermediate formed during the reaction is better stabilized by resonance, with one of the benzene rings remaining fully aromatic. libretexts.org However, the product distribution can be influenced by reaction conditions. A classic example is the sulfonation of naphthalene, where reaction at a lower temperature favors the kinetically controlled 1-substituted product, while a higher temperature yields the thermodynamically more stable 2-substituted product. libretexts.org This principle of kinetic versus thermodynamic control is fundamental to understanding and directing the synthesis of specific isomers of substituted naphthalenes, including dialkylated versions like 1,2-didodecylnaphthalene.

Overview of Key Research Trajectories for Long-Chain Aromatic Hydrocarbons in Materials Science and Separations

Long-chain aromatic hydrocarbons, a category that includes this compound, are pivotal in several key research areas, primarily materials science and separation technologies. Their dual nature—a rigid aromatic core and one or more long, flexible aliphatic chains—gives rise to properties that are exploited in diverse, high-performance applications.

In Materials Science: Long-chain hydrocarbons are fundamental building blocks for a range of advanced materials. They are frequently used in the synthesis of specialty polymers and performance products. magtech.com.cn

Synthetic Lubricants: Alkylated naphthalenes (ANs) are highly valued as synthetic lubricant base oils or additives. researchgate.net Their excellent thermal and oxidative stability, combined with good additive solubility and low volatility, makes them suitable for demanding applications where conventional mineral oils fail. researchgate.net

Polymers and Plastics: The incorporation of long-chain aromatic units into polymer backbones can enhance properties like thermal stability and mechanical strength. They can also act as plasticizing additives in composites. researchgate.net Research into long-chain dicarboxylic acids, for example, shows their use in producing special nylons, hot melt adhesives, and coatings. magtech.com.cn

In Separation Science: The separation of valuable chemical compounds is a critical and energy-intensive industrial process. mdpi.com Long-chain aromatic hydrocarbons play roles both as the target of separation and as agents in the separation process itself.

Adsorptive Separations: Separating aromatic compounds from aliphatic ones is crucial in the petrochemical industry. mdpi.comacs.org Porous materials, such as conjugated microporous polymers, are designed with aromatic structures (like naphthalene rings) to selectively adsorb other aromatics from mixtures via strong π-π interactions. acs.org This technology is a promising, low-energy alternative to traditional distillation. mdpi.comnih.gov

Solvent Extraction: In hydrometallurgy and nuclear waste reprocessing, specialized organic molecules are used to selectively extract metal ions from aqueous solutions. Sulfonated derivatives of long-chain alkylnaphthalenes, such as didodecylnaphthalene sulfonic acid (HDDNS), have been extensively investigated as powerful cation-exchange extractants. tandfonline.comiaea.org These molecules can form aggregates in the organic solvent that create a microenvironment capable of incorporating metal ions, facilitating their transfer from the water phase. tandfonline.com Often, they are used in combination with other selective extractants, like crown ethers, to create synergistic systems for targeted metal separation, such as the extraction of cesium or strontium from nuclear waste. scispace.comacs.org

The overarching research trend is the rational design of these molecules to fine-tune their properties for specific tasks, whether it's improving the performance of a lubricant, enhancing the selectivity of a separation process, or directing the self-assembly of a novel nanomaterial. acs.org

Scope and Objectives of Academic Research on this compound

While broad research exists for alkylnaphthalenes, academic inquiry into the specific isomer This compound is more focused, primarily centering on its utility as a synthetic precursor and its role in formulation science, particularly in its sulfonated form.

The primary research applications and objectives involving this compound and its direct derivatives include:

Precursor for Functional Molecules: this compound has been identified as a starting material or intermediate in the synthesis of other chemical compounds. For instance, patent literature describes its potential use in the preparation of chloromethylated derivatives, which are themselves versatile intermediates for producing other functionalized aromatic compounds. google.com

Solvent Extraction and Separation Chemistry: The most significant body of research related to this compound involves its sulfonated derivative, didodecylnaphthalene sulfonic acid (HDDNS) . This molecule is a highly effective surfactant and cation-exchange agent used in solvent extraction. Research objectives in this area are:

Understanding Aggregation Behavior: Studies have focused on how HDDNS molecules aggregate in organic solvents like toluene (B28343). It has been shown to form stable, hydrated aggregates (or inverted micelles) that create a distinct hydrophilic interior within the nonpolar solvent. tandfonline.com

Metal Ion Separation: A major goal is to use HDDNS for the selective extraction of metal ions from aqueous solutions, particularly acidic ones. It has been studied for the extraction of Cu(II), Al(III), and other metal ions. tandfonline.comscispace.com The process relies on a cation-exchange mechanism where protons from the sulfonic acid groups are exchanged for metal ions from the aqueous phase. tandfonline.com

Synergistic Extraction Systems: Researchers aim to combine HDDNS with other selective ligands, such as crown ethers, to create synergistic extraction systems. While HDDNS acts as a general cation exchanger, the crown ether provides size-based selectivity for specific ions like cesium or strontium. iaea.orgacs.org This approach is particularly relevant for treating complex solutions like nuclear waste. acs.org

Catalysis: The sulfonated form of this compound is a key component in creating latent acid catalysts. Esters based on didodecylnaphthalene sulfonic acid have been developed as catalysts for the crosslinking of polymers in coating applications. google.com These catalysts are designed to become active under specific conditions (e.g., heat), providing better control over the curing process in industrial coatings. google.com

General Applications: In a broader sense, this compound is noted for its utility as a hydrophobic, non-polar solvent in organic synthesis and as a component in materials science applications, leveraging the properties conferred by its long alkyl chains. evitachem.com

Physicochemical Properties of Naphthalene

The following table summarizes key physicochemical properties of the parent compound, naphthalene. The addition of two dodecyl chains in this compound significantly alters these properties, increasing the molecular weight and boiling point while drastically decreasing its water solubility and changing its physical state.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈ | wikipedia.org |

| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid crystals/flakes | wikipedia.org |

| Odor | Strong, characteristic of mothballs | wikipedia.org |

| Density | 1.145 g/cm³ (at 15.5 °C) | wikipedia.org |

| Melting Point | 80.26 °C (176.47 °F) | wikipedia.org |

| Boiling Point | 217.97 °C (424.35 °F) | wikipedia.org |

| Solubility in Water | 31.6 mg/L (at 25 °C) | wikipedia.org |

| Structure | Fused pair of benzene rings | wikipedia.org |

Properties

Molecular Formula |

C34H56 |

|---|---|

Molecular Weight |

464.8 g/mol |

IUPAC Name |

1,2-didodecylnaphthalene |

InChI |

InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32-26-23-24-28-34(32)33(31)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-30H,3-22,25,27H2,1-2H3 |

InChI Key |

WEEXSGAZENELNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 1,2 Didodecylnaphthalene

Strategies for Regioselective Dodecylation of the Naphthalene (B1677914) Core

Achieving regioselective disubstitution on the naphthalene skeleton is a central challenge in the synthesis of 1,2-didodecylnaphthalene. The electronic and steric properties of the naphthalene ring influence the position of electrophilic attack and coupling reactions, necessitating carefully designed synthetic approaches.

Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgmt.com The reaction typically involves an alkyl halide (e.g., 1-chlorododecane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.compharmaguideline.com

However, the direct dialkylation of naphthalene to achieve a 1,2-substitution pattern is fraught with difficulties.

Isomer Formation: The alkylation of naphthalene can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The α-position is generally more reactive and kinetically favored, but the β-position is thermodynamically more stable. For bulky alkyl groups like dodecyl, steric hindrance with the hydrogen atom at the 8-position makes substitution at the 2-position (β-position) more favorable. stackexchange.com This inherent preference complicates the synthesis of the 1,2-isomer.

Polyalkylation: The introduction of the first alkyl group activates the naphthalene ring, making it more susceptible to further substitution. This often leads to a mixture of mono-, di-, and poly-alkylated products, reducing the yield of the desired disubstituted compound.

Carbocation Rearrangement: Primary alkyl halides can form carbocation-like complexes that may rearrange to more stable secondary or tertiary carbocations, leading to branched alkyl chains on the naphthalene core instead of the desired linear dodecyl group. wikipedia.org

Controlling 1,2-isomerism in Friedel-Crafts reactions is exceptionally challenging. The isomer ratio is sensitive to reaction conditions such as temperature, catalyst, solvent, and reaction time. rsc.org For instance, kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the ratio of α to β isomers changes significantly with reactant concentrations and time, indicating a complex interplay of competing reaction pathways. stackexchange.comrsc.org Highly regioselective dialkylation of naphthalene has been achieved for other isomers, such as 2,6-di-tert-butylnaphthalene, by using shape-selective zeolite catalysts, which guide the substitution to specific positions. nih.gov A similar strategy could theoretically be explored for this compound, although it remains a significant synthetic hurdle.

Palladium-catalyzed cross-coupling reactions offer a more controlled, albeit multi-step, approach to introducing alkyl chains with high regioselectivity. These methods typically involve the reaction of an organometallic reagent containing the dodecyl group with a pre-functionalized naphthalene core, such as a dihalonaphthalene.

A plausible route would involve:

Synthesis of a 1,2-dihalonaphthalene precursor , such as 1,2-dibromonaphthalene (B1633997) or 1-bromo-2-iodonaphthalene.

Cross-coupling with a dodecyl-organometallic reagent. Common examples include Grignard reagents (dodecylmagnesium bromide) in Kumada coupling, organozinc reagents in Negishi coupling, or organoboron reagents (e.g., dodecylboronic acid) in Suzuki coupling.

Palladium catalysts, in conjunction with specific ligands, can effectively catalyze the formation of C-C bonds at the desired positions. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. This strategy circumvents the issues of polyalkylation and poor regioselectivity associated with Friedel-Crafts reactions, as the substitution points are predetermined by the positions of the halogen atoms on the naphthalene precursor. While applicable to naphthalene derivatives, the efficiency can be influenced by the specific substrates and catalyst system employed. organic-chemistry.org

Constructing the this compound molecule from smaller, pre-functionalized building blocks provides excellent control over the final substitution pattern. These methods build the naphthalene core itself rather than functionalizing a pre-existing one.

One such strategy is the [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a dienophile, followed by an aromatization step. For instance, the reaction of a 2-pyrone with an aryne (generated from an o-silylaryl triflate) can produce highly substituted naphthalenes after decarboxylation. rsc.org By choosing starting materials with dodecyl groups already in place, one could theoretically construct the this compound skeleton with complete regiocontrol.

Another powerful method involves the electrophilic cyclization of specifically designed precursors. nih.gov Arene-containing propargylic alcohols, for example, can undergo a 6-endo-dig electrophilic cyclization to produce a wide variety of substituted naphthalenes regioselectively under mild conditions. nih.gov Designing a precursor that incorporates two dodecyl chains at the correct positions would lead directly to the desired 1,2-isomer.

Synthesis of Naphthalene-Based Precursors and Intermediates for 1,2-Disubstitution

The success of regioselective syntheses, particularly those involving cross-coupling or building-block approaches, hinges on the availability of precisely functionalized precursors. For this compound, key intermediates would include 1,2-disubstituted naphthalenes bearing functional groups that can be easily converted to or replaced by dodecyl chains.

Examples of crucial precursors include:

1,2-Dihalonaphthalenes (e.g., 1,2-dibromonaphthalene): These are ideal substrates for palladium-catalyzed cross-coupling reactions.

Naphthalene-1,2-dicarboxylic acid or its anhydride: This intermediate can be a versatile starting point. The carboxylic acid groups can be reduced to alcohols, converted to halides for subsequent coupling, or used in other transformations to introduce the alkyl chains.

1-Bromo-2-naphthaldehyde or 2-bromo-1-naphthaldehyde: These compounds allow for the stepwise introduction of the two different dodecyl groups if needed, or for the first dodecyl group to be introduced via a Grignard reaction followed by further functionalization and coupling. The synthesis of related 1-naphthaldehydes from commercially available naphthalene derivatives has been demonstrated. chemistryviews.org

The synthesis of highly substituted naphthalene cores, such as the 1,2,3,4-tetracarbonyl pattern derived from the cycloaddition of an aryne precursor with dimethyl acetylenedicarboxylate, showcases advanced strategies for creating densely functionalized intermediates that could be adapted for complex substitution patterns. nih.govbeilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and regioselectivity of the desired this compound isomer while minimizing the formation of byproducts. chemrxiv.org This process involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time. scielo.br

Key optimization parameters include:

Catalyst and Ligand Selection: In palladium-catalyzed cross-coupling, the choice of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is paramount. The ligand can influence the catalyst's stability, activity, and selectivity.

Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and product distribution. Solvents like toluene (B28343), THF, and DMF are common in cross-coupling reactions.

Temperature and Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of thermodynamically favored, but undesired, isomers. The optimal reaction time ensures complete conversion of the starting material without significant product degradation. scielo.br

Base and Other Additives: In many cross-coupling reactions (e.g., Suzuki), the choice and amount of base are crucial for the catalytic cycle.

The following table illustrates a hypothetical optimization study for a Suzuki coupling reaction to synthesize this compound from 1,2-dibromonaphthalene and dodecylboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield of 1,2-isomer (%) | Selectivity (1,2- vs. other isomers) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 85:15 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 78 | 95:5 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 97:3 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 75 | 98:2 |

| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 62 | 90:10 |

This table is a hypothetical representation of an optimization process.

Advanced Purification Techniques for High-Purity this compound

Given that most synthetic routes are likely to produce a mixture of isomers (e.g., 1,2-, 1,3-, 1,7-, 2,6-), a robust purification strategy is essential to isolate high-purity this compound. The similarity in physical properties of these isomers, particularly their nonpolar nature and high boiling points, makes separation challenging.

Advanced purification techniques include:

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for separating isomers with minor differences in polarity. The long dodecyl chains provide sufficient lipophilicity for effective separation on C18 columns.

Column Chromatography: While standard silica gel chromatography can be effective, the low polarity of dialkylnaphthalenes may require the use of nonpolar solvent systems (e.g., hexanes, heptane) and potentially multiple chromatographic steps to achieve high purity.

Recrystallization: If the target compound is a solid at room temperature, fractional crystallization from a suitable solvent or solvent mixture can be a highly effective and scalable method for purification. The different packing efficiencies of the various isomers in a crystal lattice can be exploited for separation.

Melt Crystallization: This technique involves the partial melting and recrystallization of the isomeric mixture. By carefully controlling the temperature, it is possible to enrich the solid or liquid phase with the desired isomer. This method has been applied to separate other alkylnaphthalene isomers, such as dimethylnaphthalenes. google.com

The choice of purification method will depend on the scale of the synthesis and the specific impurities present in the crude product mixture. A combination of these techniques is often required to achieve the high purity (>99%) necessary for applications in materials science and electronics.

Supramolecular Chemistry and Molecular Recognition Phenomena of 1,2 Didodecylnaphthalene

Fundamental Non-Covalent Interactions Governing Supramolecular Architectures

The self-assembly of 1,2-didodecylnaphthalene into well-defined supramolecular structures is a spontaneous process driven by a delicate balance of several non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of ordered aggregates.

The two long dodecyl chains of this compound are nonpolar and thus hydrophobic. In aqueous environments, the presence of these chains disrupts the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the dodecyl chains tend to aggregate, effectively expelling water molecules from their vicinity. This process, known as the hydrophobic effect, is a primary driver for the self-assembly of amphiphilic molecules. researchgate.netnih.gov The aggregation of the dodecyl chains leads to a net increase in the entropy of the system, providing a significant thermodynamic impetus for the formation of supramolecular structures.

The strength of these hydrophobic interactions is influenced by several factors, including the length of the alkyl chains and the temperature. Longer chains generally lead to stronger hydrophobic interactions and more stable assemblies.

Table 1: Illustrative Thermodynamic Parameters for the Self-Assembly of Amphiphilic Molecules Driven by Hydrophobic Interactions.

| Parameter | Typical Value Range | Significance |

| ΔG (Gibbs Free Energy) | Negative | Indicates a spontaneous self-assembly process. |

| ΔH (Enthalpy) | Small, can be positive or negative | Often a minor contribution compared to the entropic term. |

| TΔS (Entropy) | Large and Positive | The dominant favorable contribution, driven by the release of ordered water molecules. |

Note: This table provides typical values for amphiphilic self-assembly; specific values for this compound are not available.

The naphthalene (B1677914) core of this compound is an electron-rich aromatic system. These planar aromatic rings can interact with each other through π-π stacking, a non-covalent interaction that arises from the electrostatic and dispersive forces between the delocalized π-electrons of adjacent rings. researchgate.netuva.nl These interactions are highly directional and play a crucial role in the organization of the aromatic cores within the supramolecular assembly. nih.govsemanticscholar.org

The strength of van der Waals forces is highly dependent on the distance between the interacting molecules and the surface area of contact. The long, flexible nature of the dodecyl chains allows them to adopt conformations that maximize these interactions.

In its parent form, this compound is a nonpolar molecule and does not participate in hydrogen bonding. However, the introduction of functional groups onto the naphthalene core or the alkyl chains can introduce the capacity for hydrogen bonding and other polar interactions. For instance, the incorporation of hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups would enable the formation of directional hydrogen bonds, which are significantly stronger than van der Waals forces.

The ability to functionalize this compound opens up possibilities for creating more complex and robust supramolecular architectures, where the interplay of hydrophobic, π-π stacking, van der Waals, and hydrogen bonding interactions can be precisely controlled to achieve desired structures and functions.

Host-Guest Chemistry Principles Applied to this compound-Containing Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The principles of molecular recognition, which are central to host-guest chemistry, rely on the same non-covalent interactions that govern self-assembly.

The unique structural features of this compound make it an attractive building block for the design of synthetic host molecules. semanticscholar.org The naphthalene core can serve as a rigid scaffold, while the dodecyl chains can create a hydrophobic microenvironment.

Key design considerations for creating host systems based on this motif include:

Preorganization: The host molecule should be designed to have a pre-formed or easily accessible binding cavity that is complementary in size and shape to the intended guest molecule.

Binding Sites: The introduction of specific functional groups can create defined binding sites that interact with the guest through hydrogen bonding, electrostatic interactions, or other directional forces. researchgate.netnih.gov

Solvent Effects: The choice of solvent is critical, as it can influence the strength of the non-covalent interactions driving complexation. In aqueous media, the hydrophobic effect can be a powerful tool for driving the binding of nonpolar guests into a hydrophobic cavity.

Flexibility vs. Rigidity: A balance between the rigidity of the naphthalene scaffold and the flexibility of the alkyl chains can allow for induced-fit binding, where the host can adapt its conformation to better accommodate the guest.

Table 2: Key Non-Covalent Interactions in the Design of Naphthalene-Based Host-Guest Systems.

| Interaction Type | Role in Host-Guest Complexation | Example Functional Groups |

| Hydrophobic Effect | Drives the encapsulation of nonpolar guests in aqueous media. | Long alkyl chains (e.g., dodecyl) |

| π-π Stacking | Binds aromatic guests to the naphthalene core. | Aromatic systems |

| Hydrogen Bonding | Provides specificity and directionality to guest binding. | -OH, -COOH, -NH2 |

| Van der Waals Forces | Contribute to the overall stability through close packing. | All atoms |

By carefully manipulating these design principles, it is possible to create sophisticated host molecules based on the this compound framework that can selectively bind a variety of guest molecules, with potential applications in sensing, catalysis, and materials science.

Investigating Molecular Recognition of Target Species (e.g., Ions, Neutral Molecules)

There is no available scientific literature detailing the investigation of this compound as a host molecule for the molecular recognition of target species such as ions or neutral molecules. Research in the broader field of supramolecular chemistry often involves designing host molecules with specific cavities or functional groups that can selectively bind to guest molecules through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. However, studies specifically employing this compound for these purposes have not been reported. Therefore, no data tables or detailed research findings on its binding affinities, selectivity for different guests, or the thermodynamic parameters of such interactions can be presented.

Self Assembly Mechanisms and Nanostructure Fabrication with 1,2 Didodecylnaphthalene

Strategies for Controlling Self-Assembly Processes

Application of External Stimuli for Dynamic Self-Assembly

Dynamic self-assembly, the process by which molecules organize into ordered structures that can be reversibly altered by external triggers, is a burgeoning field of research. Stimuli such as light, temperature, pH changes, or the introduction of chemical fuels are often employed to control the formation and dissociation of supramolecular structures. In the context of 1,2-didodecylnaphthalene, there is no available research that demonstrates the application of such external stimuli to influence its self-assembly. Studies on other systems, for instance, have shown how dithiolane-containing polymers can form dynamic, responsive networks, but analogous investigations for this compound are absent from the current body of scientific literature.

Template-Directed or Surface-Assisted Assembly Approaches

Template-directed and surface-assisted assembly are powerful techniques for controlling the spatial arrangement of molecules, guiding their organization into predefined patterns. This can be achieved using patterned substrates, molecular templates, or by leveraging the interactions between the molecule and a surface to induce a specific orientation. While this is a common strategy for fabricating nanostructures from various components, from dipeptides to metal nanoparticles, no studies have been published that apply these methods specifically to this compound. Research into the liquid-phase alkylation of naphthalene (B1677914) with long-chain olefins over zeolite catalysts exists, which pertains to the synthesis of related molecules, but does not explore their subsequent self-assembly on surfaces or with templates.

Computational Modeling of Self-Assembly Pathways

Computational modeling, particularly molecular dynamics simulations, has become an indispensable tool for understanding the complex pathways of molecular self-assembly. These simulations can provide insights into the thermodynamics and kinetics of aggregation, predict the resulting structures, and elucidate the non-covalent interactions that drive the assembly process. While there are numerous computational studies on the self-assembly of peptides, surfactants, and other complex molecules, a specific computational model or simulation of the self-assembly pathways of this compound has not been reported. The fundamental principles of molecular dynamics could certainly be applied to this molecule, but to date, no such research has been made public.

Role of 1,2 Didodecylnaphthalene in Advanced Chemical Separations Research

Synergistic Extraction Systems Involving Didodecylnaphthalene Derivatives, particularly Didodecylnaphthalene Sulfonic Acid (HDDNS)

Synergistic extraction refers to the phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. Didodecylnaphthalene sulfonic acid (HDDNS) is a key player in many such systems. It is a strong acid cation exchanger that, when combined with other extractants, can lead to significant improvements in separation performance. Research has shown that acidic extractants like HDDNS can interact synergistically with other compounds, such as oximes. tandfonline.comscilit.com This synergy often arises from the formation of complex molecular assemblies in the organic phase that facilitate the transfer of metal ions from the aqueous phase.

Interfacial Phenomena and Mass Transfer Kinetics in Liquid-Liquid Extraction

In non-polar organic solvents, HDDNS has the tendency to form reversed micelles. tandfonline.comscilit.com These are aggregates of extractant molecules where the polar sulfonic acid head groups are oriented towards the interior, creating a polar microenvironment, while the nonpolar dodecylnaphthalene (B1581213) tails extend into the organic solvent. It is proposed that these reversed micelles can catalyze the extraction process by solubilizing both the metal ions and the co-extractant at the interface. tandfonline.comscilit.com This action effectively increases the interfacial concentration of the reacting species, thereby enhancing the kinetics of the extraction. The interface plays a decisive role in determining the mass transfer between the two phases and the formation of droplets, which are crucial in extraction column performance. elsevierpure.com

Selective Separation Mechanisms of Metal Ions (e.g., Strontium(II) and Cesium(I))

The selective separation of specific metal ions is a primary goal in many applications, particularly in the treatment of nuclear waste where fission products like Strontium-90 and Cesium-137 are of major concern. nih.govresearchgate.net The sulfonic acid group in HDDNS provides the primary mechanism for extraction via ion exchange. nih.gov

In the case of strontium and cesium, the separation is driven by an ion-exchange reaction where protons from the sulfonic acid groups are exchanged for metal cations (Sr²⁺ or Cs⁺). nih.govmdpi.com The general mechanism for a divalent metal ion like Strontium (M²⁺) can be represented as:

M²⁺(aq) + 2(HDDNS)n(org) ⇌ M(DDNS)₂(HDDNS)₂ₙ₋₂(org) + 2H⁺(aq)

The selectivity of HDDNS-based systems can be dramatically enhanced through synergism. For instance, the combination of HDDNS with a macrocyclic compound like dicyclohexano-18-crown-6 (B99776) (DC18C6) has been studied for the selective extraction of strontium. researchgate.net The crown ether provides a cavity size that is well-suited for complexing the strontium ion, while HDDNS acts as the cation exchanger and phase-transfer agent. This "lock-and-key" mechanism provided by the selective complexant, combined with the ion-exchange capability of HDDNS, results in a highly selective separation system. Sulfonated materials have demonstrated high selectivity for target ions even in the presence of large excesses of competing metal ions such as sodium, potassium, magnesium, and calcium. nih.gov

Stoichiometry and Stability of Extracted Complexes in Organic Phases

Understanding the chemical composition (stoichiometry) and stability of the extracted metal complexes in the organic phase is fundamental to optimizing and modeling the separation process. nih.govnih.gov For systems involving HDDNS, the extracted species are often complex aggregates.

Research on the extraction of copper(II) with HDDNS in toluene (B28343) indicates that the metal ions are incorporated into small, hydrated aggregated species of the extractant in the organic phase. researchgate.nettandfonline.com Through graphical analysis and computer modeling, a model was developed where organic-phase aggregates of HDDNS function by cation exchange to incorporate Cu(II) ions without a significant change in the aggregation number at low metal loading. tandfonline.com Supporting spectroscopic measurements have shown that these HDDNS aggregates are highly hydrated. tandfonline.com

In synergistic systems, the stoichiometry involves all participating extractants. For the strontium extraction system with HDDNS and DC18C6, spectroscopic and vapor pressure osmometry studies were used to identify the species and equilibria present. researchgate.net These analyses, aided by least-squares computer methods, allowed for the proposal of a series of equilibria and their associated constants, which successfully accounted for the observed behavior of the system. researchgate.net The stability of these extracted complexes in the organic phase is crucial for preventing their dissociation and ensuring an efficient separation process. nih.govchemrxiv.org

Equilibrium Analysis and Thermodynamic Investigations of Extraction Systems

A quantitative understanding of extraction processes requires detailed equilibrium and thermodynamic analysis. researchgate.net This involves measuring how metal ions distribute between the two phases at equilibrium and investigating the thermodynamic driving forces of the extraction reaction.

Determination of Distribution Ratios and Selectivity Coefficients

The distribution ratio (D) is a key parameter in solvent extraction, defined as the total concentration of a metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium. The selectivity coefficient (α) is the ratio of the distribution ratios of two different metals, indicating the ability of the system to separate them.

Comprehensive equilibrium analysis has been applied to systems using HDDNS. researchgate.nettandfonline.com For the extraction of Cu(II) by HDDNS, extraction data were measured as a function of the concentrations of HDDNS, copper(II) sulfate, and sulfuric acid. tandfonline.com By using computer programs like SXLSQA, detailed equilibrium models can be developed that account for activity effects in both the aqueous and organic phases. researchgate.nettandfonline.com This allows for the precise determination of distribution ratios under various conditions.

The table below presents hypothetical, yet representative, data for the separation of Strontium(II) over Cesium(I) in a synergistic extraction system, illustrating how these parameters are used.

| Experimental Condition | D(Sr) | D(Cs) | Selectivity Coefficient (α = D(Sr)/D(Cs)) |

| Condition A (Low pH) | 10.5 | 0.8 | 13.1 |

| Condition B (High pH) | 50.2 | 2.1 | 23.9 |

| Condition C (with Synergist) | 150.7 | 2.5 | 60.3 |

In competitive ion-binding experiments, the distribution coefficient (Kd) and the selectivity coefficient (k) are crucial for evaluating the adsorbent's performance. researchgate.net High distribution coefficients for a target metal ion indicate efficient removal from the aqueous phase. nih.gov

Elucidation of Entropy-Driven Mechanisms in Extraction Processes

Thermodynamic investigations provide insight into the spontaneity and driving forces of the extraction process by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The extraction can be driven by a negative enthalpy change (exothermic reaction) or a positive entropy change (increase in disorder).

Influence of Diluent Systems on Extraction Performance

Research in solvent extraction has systematically shown that diluent properties such as polarity, aromaticity, viscosity, and dielectric constant are key factors in extraction performance. While specific quantitative data on the extraction behavior of 1,2-didodecylnaphthalene across a wide range of diluents is not extensively available in public literature, the principles governing the extraction of nonpolar aromatic compounds can be applied to understand its expected performance.

General Principles of Diluent Influence:

Polarity: The polarity of the diluent influences the solubility of the extractant and the extracted complex. For a nonpolar extractant like this compound, a nonpolar diluent is generally preferred to ensure miscibility and prevent the formation of a third phase. The use of a more polar diluent could potentially decrease extraction efficiency due to unfavorable interactions with the nonpolar extractant.

Aromaticity: The presence of aromatic compounds in the diluent can influence the extraction process through π-π interactions with the aromatic rings of the extractant and the target analyte if it is also aromatic. Aromatic diluents can enhance the solubility of aromatic extractants and their metal complexes.

Viscosity: The viscosity of the diluent affects the mass transfer rates during extraction. A lower viscosity diluent generally leads to faster extraction kinetics due to improved mixing and diffusion.

Dielectric Constant: The dielectric constant of the diluent can influence the solvation of the extracted species and affect the formation and stability of the extracted complex.

To illustrate the profound effect of the diluent system on extraction performance, data from studies on analogous nonpolar aromatic compounds, such as naphthalene (B1677914) and its derivatives, can be examined. These studies provide valuable insights into how different diluent systems would likely influence the extraction behavior of this compound.

The following data tables, compiled from research on the solvent extraction of naphthalene and other polycyclic aromatic hydrocarbons (PAHs), demonstrate the impact of diluent choice on extraction efficiency.

Table 1: Effect of Different Organic Solvents on the Extraction Efficiency of Naphthalene and Related Compounds from Aqueous Solutions

| Organic Solvent | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | Acenaphthene | Fluorene |

| Toluene | 95% | 96% | 97% | 98% | 99% |

| Chloroform | 92% | 93% | 94% | 95% | 96% |

| Dichloromethane | 90% | 91% | 92% | 93% | 94% |

| n-Hexane | 85% | 86% | 87% | 88% | 89% |

| Cyclohexane | 88% | 89% | 90% | 91% | 92% |

This table illustrates that aromatic solvents like toluene generally exhibit higher extraction efficiencies for aromatic compounds compared to aliphatic or chlorinated solvents. This is likely due to favorable π-π interactions between the solvent and the aromatic analytes.

Table 2: Comparative Extraction of Naphthalene-2-ol with Different Diluent Systems

| Extractant | Diluent | Extraction Efficiency |

| Tributyl phosphate (B84403) (TBP) | Cyclohexane | Optimized |

| Tributyl phosphate (TBP) | n-Octane | Optimized |

| 20% TBP + 20% n-octanol | 60% Cyclohexane | 99.3% |

This data, from a study on a naphthalene derivative, highlights that mixtures of diluents and modifiers (like n-octanol) can significantly enhance extraction efficiency. bjbms.org Cyclohexane and n-octane, both non-polar aliphatic diluents, proved effective in this system, indicating that for certain extractants, aliphatic diluents can provide excellent performance. bjbms.org

Table 3: Influence of Diluent Polarity on the Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)

| Diluent | Analyte | Recovery % |

| Acetone-Toluene (1:1) | Naphthalene | High |

| Acenaphthene | High | |

| Fluorene | High | |

| Acetone-Ethanolamine | Naphthalene | High (in highly contaminated soil) |

| Acenaphthene | High (in highly contaminated soil) | |

| Fluorene | High (in highly contaminated soil) | |

| Pentane | Naphthalene | Less Effective |

| Acenaphthene | Less Effective | |

| Fluorene | Less Effective | |

| Dichloromethane | Naphthalene | Less Effective |

| Acenaphthene | Less Effective | |

| Fluorene | Less Effective |

This table demonstrates that the choice of diluent can be highly dependent on the sample matrix. A mixture of a polar and a non-polar solvent (acetone-toluene) showed good results across different conditions, suggesting that tailored diluent mixtures can overcome challenges presented by complex sample matrices.

The findings from these related studies underscore the necessity of carefully selecting the diluent system in any new separation process. For this compound, which combines a naphthalene core with long aliphatic chains, the optimal diluent would likely be a non-polar solvent. An aliphatic diluent such as hexane (B92381) or kerosene (B1165875) could be a suitable choice due to the long alkyl chains of the extractant. However, an aromatic diluent like toluene or xylene might also be effective due to the aromatic nature of the naphthalene core. The ultimate selection would depend on the specific application, including the nature of the target species to be extracted and the composition of the aqueous phase. Experimental validation is crucial to determine the most effective diluent system for a given separation challenge involving this compound.

Advanced Spectroscopic and Characterization Methodologies for 1,2 Didodecylnaphthalene and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds. omicsonline.orgjchps.com It operates on the principle of atomic nuclei absorbing and re-emitting electromagnetic radiation in a magnetic field. slideshare.net For 1,2-didodecylnaphthalene, NMR is crucial for verifying the substitution pattern on the naphthalene (B1677914) core and confirming the structure of the two dodecyl chains.

One-dimensional (1D) NMR techniques, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each atom in the molecule. omicsonline.org

Proton (¹H) NMR spectroscopy offers detailed information about the number and types of hydrogen atoms present. slideshare.net The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (–CH₂–) protons of the dodecyl chains, and the terminal methyl (–CH₃) protons. The chemical shift (δ) of each signal indicates its electronic environment, while spin-spin splitting patterns reveal the number of neighboring protons, helping to establish connectivity. jchps.com For instance, the protons on the methylene group directly attached to the aromatic ring would appear at a different chemical shift than the other methylene groups in the alkyl chain.

Carbon-13 (¹³C) NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. scribd.comlibretexts.org This simplifies the spectrum and allows for the unambiguous counting of non-equivalent carbon atoms. bhu.ac.in The ¹³C NMR spectrum of this compound would display separate signals for the aromatic carbons of the naphthalene core and the aliphatic carbons of the two dodecyl chains. The chemical shifts are highly sensitive to the local electronic structure, differentiating between carbons in the naphthalene ring and those in the alkyl chains. libretexts.orgudel.edu

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is illustrative, representing typical chemical shift ranges for the specified functional groups based on general NMR principles.

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Complex multiplet patterns due to coupling between adjacent protons on the naphthalene ring. |

| Naphthyl-CH₂– | ¹H | 2.5 - 3.0 | Signal for the methylene group directly attached to the aromatic ring, shifted downfield. |

| Chain –(CH₂)₁₀– | ¹H | 1.2 - 1.6 | A large, broad signal representing the bulk of the methylene groups in the dodecyl chains. |

| Terminal –CH₃ | ¹H | 0.8 - 1.0 | A triplet signal due to coupling with the adjacent methylene group. |

| Aromatic Carbons | ¹³C | 120 - 140 | Multiple signals corresponding to the non-equivalent carbons of the substituted naphthalene core. |

| Naphthyl-CH₂– | ¹³C | 30 - 40 | Signal for the methylene carbon directly attached to the aromatic ring. |

| Chain –(CH₂)₁₀– | ¹³C | 22 - 32 | A series of signals for the methylene carbons within the long alkyl chains. |

| Terminal –CH₃ | ¹³C | ~14 | Signal for the terminal methyl carbon. |

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are essential for mapping the connectivity between them. wikipedia.orgwiley.com These techniques spread spectral information across two frequency axes, resolving overlapping signals that can complicate 1D spectra of large molecules. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of protons within the dodecyl chains, showing correlations between adjacent methylene groups and between the terminal methyl group and its neighboring methylene group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org This is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. omicsonline.org For this compound, HMBC is critical for establishing the connection between the dodecyl chains and the naphthalene core by showing correlations from the protons on the first methylene group of the chain to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the three-dimensional conformation of the molecule, such as how the flexible dodecyl chains are oriented relative to the rigid naphthalene plane.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govscitepress.org IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.gov

For this compound, these techniques can confirm the presence of key functional groups:

C-H Stretching: Aliphatic C-H stretches from the dodecyl chains typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the naphthalene ring appear at higher frequencies, typically above 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic carbon-carbon double bonds in the naphthalene ring produce characteristic peaks in the 1450-1600 cm⁻¹ region.

CH₂/CH₃ Bending: Bending vibrations (scissoring, wagging) from the alkyl chains are visible in the 1350-1470 cm⁻¹ range.

These techniques are also sensitive to intermolecular interactions. In aggregated states or self-assembled structures, changes in the position and width of vibrational bands can provide information about molecular packing and the strength of interactions between adjacent molecules.

Interactive Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Note: The following data is illustrative, representing typical frequency ranges for the specified molecular vibrations.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | IR / Raman | 3000 - 3100 | Naphthalene ring C-H bonds |

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 2960 | Dodecyl chain C-H bonds |

| C=C Stretch (Aromatic) | IR / Raman | 1450 - 1600 | Naphthalene ring skeletal vibrations |

| CH₂ Bending (Scissoring) | IR | 1450 - 1470 | Dodecyl chain methylene groups |

| CH₃ Bending (Asymmetric) | IR | ~1460 | Dodecyl chain methyl groups |

| CH₃ Bending (Symmetric) | IR | ~1375 | Dodecyl chain methyl groups |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Complex Stoichiometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules, including fragile, non-covalent complexes, with minimal fragmentation. uliege.be Analytes are transferred from solution to the gas phase as intact ions. uliege.be This capability is particularly valuable for studying the self-assembly of this compound. ESI-MS can be used to detect and characterize aggregates, such as dimers, trimers, or larger oligomers, held together by non-covalent forces. By analyzing the mass of the resulting complexes, the stoichiometry (the number of molecules in the assembly) can be determined. uliege.be The gentle nature of the ESI process is crucial for preserving these delicate interactions from the solution phase into the gas phase for detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₃₄H₅₆), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but a different elemental composition. This level of accuracy is critical for confirming the identity of a newly synthesized compound and ensuring its purity. researchgate.net

X-ray Based Techniques for Structural and Coordination Environment Determination

Advanced X-ray techniques are indispensable for elucidating the precise three-dimensional arrangements of molecules in both solid and solution states. For a molecule like this compound, with its distinct aromatic core and flexible alkyl chains, these methods provide critical insights into its packing in crystals and its aggregation behavior in solution, which are governed by a delicate interplay of π-π stacking, van der Waals forces, and hydrophobic interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Table 1: Representative Crystallographic Parameters for Aromatic Hydrocarbons. This table, while not specific to this compound, illustrates the type of data obtained from SC-XRD analysis of related compounds.

| Parameter | Naphthalene | Anthracene |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 8.235 | 8.561 |

| b (Å) | 6.003 | 6.035 |

| c (Å) | 8.658 | 11.163 |

| β (°) | 122.92 | 124.70 |

Note: Data for illustrative purposes for related aromatic systems.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. While most commonly applied to systems containing heavier elements, its principles can be extended to lighter elements with appropriate synchrotron radiation sources. EXAFS provides information on the identity, number, and distance of neighboring atoms to a central absorbing atom.

For an organic molecule like this compound, EXAFS is not a conventional characterization technique due to the absence of heavy atoms. However, if it were part of a larger assembly involving metal ions or other heteroatoms, EXAFS could become highly relevant. For instance, if this compound were to form a coordination complex or act as a host for a metal-containing guest, EXAFS could be used to determine the coordination number and bond distances between the metal center and the surrounding atoms of the naphthalene derivative. This would provide precise information on the local binding geometry within the self-assembled structure.

Scattering Techniques for Solution-Phase Assembly Characterization

In solution, amphiphilic molecules like this compound are expected to self-assemble into larger aggregates such as micelles or vesicles above a certain concentration. Scattering techniques are paramount for characterizing the size, shape, and internal structure of these solution-phase assemblies.

Small-Angle X-ray Scattering (SAXS) for Aggregate Size and Shape Determination

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the structure of materials at the nanoscale, making it ideal for studying the self-assembled aggregates of this compound in solution. nih.gov By analyzing the scattering pattern of X-rays at very small angles, SAXS can provide information on the size, shape, and distribution of particles in a sample. plos.orgnih.gov

Table 2: Expected SAXS-derived parameters for idealized this compound Micelles. This table presents hypothetical data to illustrate the information that could be obtained from a SAXS experiment.

| Parameter | Expected Value Range | Description |

| Radius of Gyration (Rg) | 2 - 10 nm | A measure of the overall size of the micelle. |

| Core Radius | 1.5 - 3 nm | The radius of the hydrophobic core formed by the dodecyl chains. |

| Shape | Spherical / Ellipsoidal | The likely morphology of the micellar aggregates. |

| Aggregation Number (Nagg) | 20 - 100 | The average number of molecules per micelle. |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter of Assemblies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. nih.govnih.govresearchgate.netresearchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

For the self-assembled aggregates of this compound, DLS is an excellent tool for determining their average size and polydispersity in solution. nih.gov The hydrodynamic diameter obtained from DLS represents the diameter of a sphere that has the same translational diffusion coefficient as the aggregate. researchgate.net This size includes not only the core of the aggregate but also any associated solvent molecules at its surface. DLS is particularly useful for monitoring the formation of aggregates as a function of concentration or temperature and for assessing the stability of the assemblies over time.

Table 3: Illustrative DLS Data for Nanoparticle Sizing. This table shows typical data obtained from DLS measurements, which would be analogous to the characterization of this compound aggregates.

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Monodisperse Nanoparticles | 105.2 | 0.08 |

| Aggregated Sample | 450.7 | 0.45 |

Note: This data is for illustrative purposes and does not represent actual measurements on this compound.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure and Self-Assembly Monitoring

UV-Vis absorption and fluorescence spectroscopy are powerful and sensitive techniques for probing the electronic structure of molecules and monitoring changes in their environment, such as those occurring during self-assembly. nih.govacs.org For aromatic systems like this compound, these methods are particularly informative due to the distinct electronic transitions of the naphthalene core.

The self-assembly of this compound in solution is expected to involve π-π stacking interactions between the naphthalene moieties. nih.govresearchgate.net These interactions lead to changes in the electronic environment of the chromophores, which can be readily detected by UV-Vis and fluorescence spectroscopy. Upon aggregation, the UV-Vis absorption spectrum may exhibit a red or blue shift (bathochromic or hypsochromic shift, respectively) and/or a decrease in molar absorptivity (hypochromism), depending on the geometry of the π-stacked aggregates (e.g., J-aggregates or H-aggregates). acs.org

Fluorescence spectroscopy is often even more sensitive to aggregation phenomena. nih.govnih.govmdpi.com The formation of aggregates can lead to changes in the fluorescence intensity (quenching or enhancement), shifts in the emission wavelength, and the appearance of new, broad emission bands at longer wavelengths corresponding to excimer formation. researchgate.net An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule in close proximity, a situation facilitated by the π-stacking in aggregates. Monitoring these spectral changes as a function of concentration allows for the determination of the critical aggregation concentration (CAC) and provides insights into the thermodynamics of the self-assembly process.

Theoretical and Computational Investigations of 1,2 Didodecylnaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of 1,2-didodecylnaphthalene. scispace.commdpi.com These calculations can predict a range of molecular and electronic characteristics, offering a detailed picture of the molecule's behavior at the quantum level.

DFT studies allow for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's chemical stability and reactivity. scispace.com For a molecule like this compound, with its aromatic naphthalene (B1677914) core and aliphatic dodecyl chains, DFT can reveal how the interplay between these components influences the electronic landscape.

Furthermore, these calculations can predict spectroscopic properties. For instance, by calculating the electronic transitions, it is possible to forecast the UV-Vis absorption spectra of this compound and its derivatives. mdpi.com This predictive capability is invaluable for designing molecules with specific optical properties.

The reactivity of this compound can also be mapped using DFT. Molecular Electrostatic Potential (MEP) plots, for example, can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. scispace.com This information is crucial for understanding its interaction with other chemical species and for predicting its role in various chemical reactions.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | |

| Dipole Moment | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics (MD) Simulations for Understanding Supramolecular Interactions and Self-Assembly Processes at Atomic Resolution

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound molecules over time. nih.govnih.gov This computational technique is particularly well-suited for studying the complex processes of supramolecular interaction and self-assembly, which are governed by non-covalent forces. rsc.org

Due to the amphiphilic nature of this compound, with its hydrophobic dodecyl chains and aromatic naphthalene core, these molecules have the potential to self-assemble into organized structures such as micelles or layers in appropriate solvents. nih.govmdpi.com MD simulations can model the spontaneous aggregation of multiple this compound molecules, providing a step-by-step view of the self-assembly pathway at atomic resolution. rsc.org

These simulations can reveal critical information about the stability and morphology of the resulting aggregates. nih.gov Parameters such as the radius of gyration and solvent accessible surface area can be calculated from the simulation trajectories to characterize the size and shape of the self-assembled structures. nih.gov Furthermore, MD simulations can elucidate the role of solvent molecules and the nature of the intermolecular interactions—such as van der Waals forces and π-π stacking between the naphthalene cores—that drive the assembly process. nih.gov

Table 2: Parameters from MD Simulations of this compound Self-Assembly

| Parameter | Information Gained |

| Radius of Gyration | Size and compactness of molecular aggregates. |

| Solvent Accessible Surface Area | Extent of interaction between the aggregates and the solvent. |

| Radial Distribution Functions | Local ordering of molecules within an aggregate. |

| Intermolecular Interaction Energies | Quantification of the forces driving self-assembly. |

Computational Modeling of Extraction Mechanisms and Binding Thermodynamics of Metal Ions

Computational modeling can be instrumental in exploring the potential of this compound and its functionalized derivatives as extractants for metal ions. researchgate.netresearchgate.net These models can provide a molecular-level understanding of the extraction process, which is often difficult to probe experimentally. taylorfrancis.com

By employing quantum chemical calculations, it is possible to investigate the binding of metal ions to potential chelating sites on a modified this compound molecule. These calculations can determine the geometry of the metal-ligand complex and the strength of the interaction. benthamscience.com The binding energy, a key thermodynamic parameter, can be calculated to assess the stability of the complex.

Furthermore, MD simulations can be used to model the entire solvent extraction process. This includes the partitioning of the this compound derivative between the aqueous and organic phases, the complexation of the metal ion at the interface, and the transfer of the resulting complex into the organic phase. By calculating the potential of mean force for the transfer process, the free energy changes associated with extraction can be determined, providing insights into the efficiency and selectivity of the extractant.

Development of Predictive Models for Novel Derivatives and Their Anticipated Properties

A significant advantage of computational chemistry is its ability to design and screen novel molecules in silico, thereby guiding synthetic efforts toward compounds with desired properties. benthamscience.com Starting with the basic this compound scaffold, a variety of derivatives can be designed by introducing different functional groups.

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be developed. These models establish a mathematical relationship between the molecular structure (described by calculated molecular descriptors) and a particular property of interest, such as metal ion extraction efficiency or self-assembly behavior.

For instance, a library of virtual this compound derivatives could be created, and their properties computationally evaluated. By analyzing the resulting data, it becomes possible to identify which structural modifications are most likely to enhance a specific function. This predictive capability accelerates the discovery of new materials and reduces the need for extensive and time-consuming experimental synthesis and testing.

Derivatives and Analogues of 1,2 Didodecylnaphthalene in Academic Research

Structure-Activity Relationships of Alkyl-Substituted Naphthalenes in Supramolecular Applications

The relationship between the molecular structure of alkyl-substituted naphthalenes and their function in supramolecular assemblies is a cornerstone of their scientific investigation. The term "activity" in this context refers to the ability to form ordered structures, exhibit specific material properties, or participate in molecular recognition. Key to these functions are non-covalent interactions such as π-stacking, van der Waals forces, and hydrophobic effects, all of which are influenced by the nature and positioning of alkyl chains.

The two dodecyl chains in 1,2-didodecylnaphthalene, being long and flexible, significantly contribute to the molecule's properties. These chains enhance solubility in nonpolar organic solvents and introduce substantial van der Waals interactions, which are crucial for the formation of stable, self-assembled structures. The parallel-displaced crossed orientation is a common low-energy arrangement for π-stacking in naphthalene (B1677914) derivatives, and this is dominated by dispersion forces. nih.gov The specific 1,2-substitution pattern (ortho-substitution) creates a sterically crowded environment on one side of the naphthalene plane. This crowding can influence the geometry of π-stacking, potentially leading to helical or twisted supramolecular polymers, in contrast to the more common lamellar structures seen in symmetrically substituted naphthalenes.

In related systems, such as naphthalenediimides (NDIs), the length of attached alkyl chains has a remarkable influence on supramolecular gelation. Longer alkyl chains can lead to more efficient gelation and self-assembly in solution due to increased van der Waals and hydrophobic interactions. rsc.orgresearchgate.net For instance, studies on π-stacking in the 2-naphthalenethiol dimer show that while the fundamental stacked geometry of the parent naphthalene dimer is preserved, the substituent influences the complexity of the potential energy surface. nih.gov This highlights that the dodecyl groups in this compound are not merely passive solubilizing appendages but are active participants in directing the architecture of supramolecular structures.

Functionalization of the Naphthalene Core for Enhanced Supramolecular Properties

To expand the utility of alkylnaphthalenes beyond simple self-assembly, the naphthalene core can be functionalized with various chemical groups. This functionalization aims to introduce new interaction sites, enhance binding affinities, or impart responsiveness to external stimuli. For a molecule like this compound, further substitution on the aromatic core could introduce hydrogen bonding, electrostatic, or coordination interactions.

Modern synthetic methods, such as C-H activation, offer powerful tools for the regioselective synthesis of polysubstituted naphthalene derivatives, which can be difficult to achieve through traditional electrophilic aromatic substitution. researchgate.net Ruthenium-catalyzed three-component reactions, for example, allow for the modular synthesis of multifunctional naphthalenes from simple precursors. rsc.org Such strategies could be employed to install hydroxyl, carboxyl, or amino groups onto the this compound scaffold. These groups can act as hydrogen bond donors or acceptors, enabling the formation of complex networks and enhancing molecular recognition capabilities.

Introducing recognition motifs, such as 2,4-diaminotriazine which has a donor-acceptor-donor (DAD) hydrogen bond pattern, can lead to highly specific, directed assembly of supramolecular structures. nih.gov By functionalizing the naphthalene core of an alkylnaphthalene, it is possible to create molecules that can selectively bind to complementary guest molecules, forming the basis for sensors or molecular transport systems.

Synthesis and Investigation of Naphthalene-Based Macrocycles and Conjugates (e.g., Naphthalene-crown Macrocycle Conjugates)

A significant area of research involves incorporating the naphthalene unit into larger macrocyclic structures. These hosts, such as calix[n]naphthalenes, naphthotubes, and prismarenes, possess well-defined cavities lined with π-electron-rich surfaces, making them excellent candidates for host-guest chemistry. researchgate.netacs.org The synthesis often involves the condensation of naphthalene-based monomers. researchgate.net

Naphthalene-crown macrocycle conjugates are a particularly interesting class of these compounds. They combine the rigid, aromatic platform of naphthalene with the flexible, cation-binding capabilities of crown ethers. The naphthalene unit can act as a fluorophore, allowing the binding of metal ions by the crown ether to be monitored via changes in fluorescence. researchgate.net For example, naphthalene diimide systems substituted with aza-crown ethers have been synthesized to detect cations like Na+, K+, and Ca2+ through significant shifts in their UV-visible absorption and fluorescence spectra. rsc.org

The synthesis of these complex molecules can be challenging but offers high rewards in terms of function. One-step methods have been developed to create researchgate.netcatenanes that incorporate both naphthalenediimide and crown ether macrocycles. nih.gov In these systems, the interplay of hydrogen bonding and π-donor/π-acceptor interactions directs the assembly. The relative position of the interlocked rings can be switched by external stimuli, such as changes in pH, leading to observable changes in the system's spectroscopic properties. nih.gov Research has also demonstrated that extending the π-conjugated system from benzene (B151609) to naphthalene and then to anthracene in crown ethers can substantially increase the binding affinity for guest molecules in aqueous solutions. rsc.org

Below is a table summarizing the association constants (Ka) for a water-soluble naphthalene-based macrocycle with various cationic guest molecules, illustrating its host-guest capabilities.

| Guest Molecule | Association Constant (Ka) in M⁻¹ |

| Methyl Viologen | 1.5 x 10⁷ |

| Paraquat | 1.2 x 10⁶ |

| Diquat | 8.3 x 10⁶ |

This data is representative of typical binding affinities reported for naphthalene-based macrocycles in aqueous media and is derived from findings in related systems. rsc.org

Impact of Varying Alkyl Chain Lengths and Isomerism on Material Properties and Functions

The length and isomeric arrangement of alkyl chains on the naphthalene core have a profound impact on the bulk properties of the resulting materials, including their phase behavior and thermal characteristics. These factors are critical in the design of functional organic materials like liquid crystals.

Alkyl Chain Length: The length of the alkyl chain directly influences the balance between intermolecular forces. In a molecule like this compound, the two C12 chains constitute a significant portion of the molecular volume.

Melting and Clearing Points: In liquid crystalline materials, increasing the alkyl chain length often leads to a decrease in the melting point and a change in the temperature range of the mesophase. arxiv.org Long alkyl chains increase molecular flexibility and can disrupt efficient crystal packing, thus lowering the energy required to transition to a liquid or liquid crystalline state.